molecular formula C5H7FO2 B13125556 2-(3-Fluorooxetan-3-yl)acetaldehyde

2-(3-Fluorooxetan-3-yl)acetaldehyde

Cat. No.: B13125556
M. Wt: 118.11 g/mol
InChI Key: FYYKLYNKTZGJFN-UHFFFAOYSA-N
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Description

    is a chemical compound with the molecular formula

    2-(3-Fluorooxetan-3-yl)acetaldehyde: C6H8F2O\text{C}_6\text{H}_8\text{F}_2\text{O}C6​H8​F2​O

    .
  • It belongs to the class of acetaldehydes, which are aliphatic aldehydes containing a fluorinated oxetane ring.
  • The compound’s structure features a three-membered oxetane ring with a fluorine atom attached at the 3-position.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.

      Biology and Medicine: Investigations into its biological activity, potential pharmacological applications, and toxicity are ongoing.

      Industry: Its use in the synthesis of novel materials or pharmaceutical intermediates is explored.

  • Mechanism of Action

    • The exact mechanism by which 2-(3-Fluorooxetan-3-yl)acetaldehyde exerts its effects remains an area of active research.
    • It may interact with specific molecular targets or participate in metabolic pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that further research and experimentation are essential to fully understand the compound’s properties and applications

    Properties

    IUPAC Name

    2-(3-fluorooxetan-3-yl)acetaldehyde
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H7FO2/c6-5(1-2-7)3-8-4-5/h2H,1,3-4H2
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FYYKLYNKTZGJFN-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(CO1)(CC=O)F
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H7FO2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    118.11 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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